

SB 202190: A Technical Guide for Neuroscience Research

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Compound of Interest		
Compound Name:	SB 202190	
Cat. No.:	B1681491	Get Quote

Introduction

SB 202190 is a potent, selective, and cell-permeable pyridinyl imidazole compound that has become an invaluable tool in neuroscience research. It functions as a competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling cascades that respond to stress and inflammation. By specifically targeting the p38α and p38β isoforms, **SB 202190** allows for the precise dissection of their roles in a variety of neurological processes, including neuroinflammation, apoptosis, synaptic plasticity, and neurodegeneration.[1][2][3] This guide provides an in-depth overview of **SB 202190**, its mechanism of action, quantitative data, key experimental protocols, and its application in modeling neurological diseases.

Core Mechanism of Action

SB 202190 exerts its inhibitory effect by binding directly to the ATP-binding pocket of active p38 MAPK.[1][4][5] This competitive inhibition prevents the phosphorylation of p38, thereby blocking the activation of its downstream targets.[6] The p38 MAPK pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress.[7] Dysregulation of this pathway is implicated in the pathology of neurodegenerative conditions such as Alzheimer's and vascular dementia.[6][8][9] SB 202190's high selectivity for p38α and p38β isoforms over other kinases, including JNKs and ERKs, makes it a preferred tool for elucidating the specific functions of the p38 pathway.[2][4]

It is important to note that some studies have reported effects of **SB 202190** that are independent of p38 inhibition. For instance, it has been shown to induce autophagy and



lysosomal biogenesis through a calcium/calcineurin-dependent activation of TFEB/TFE3, and in some cancer cell lines, it may activate the MEK/MAPK pathway.[10][11][12] Researchers should consider these potential off-target effects in their experimental design.

Data Presentation

The quantitative data for **SB 202190**'s activity is summarized below, providing key metrics for experimental planning.

Table 1: Kinase Inhibition Profile of SB 202190

Target Kinase	Inhibition Metric	Value (nM)	Notes
p38α (SAPK2a, MAPK14)	IC50	50	Potent and selective inhibition. [1][2][3][13][14]
p38β (SAPK2b, MAPK11)	IC50	100	High selectivity for p38 isoforms.[1][2][3] [13][14]

| Recombinant Human p38 | Kd | 38 | High binding affinity to the ATP pocket.[5][13][14] |

Table 2: Cellular and In Vivo Activity of SB 202190



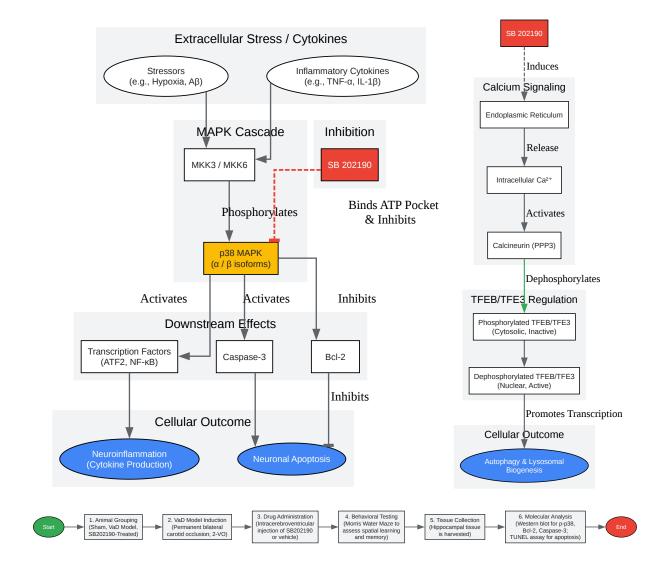
Application Area	Cell Line / Model	Effective Concentration / Dosage	Observed Effect
Antiproliferative (Astrocytes)	Mouse Astrocytes	EC50: 64.8 μM	Inhibition of cellular proliferation.[13]
Antiproliferative (Medulloblastoma)	Mouse Medulloblastoma Cells	EC50: 3.006 μM	Inhibition of cellular proliferation.[13]
Synaptic Plasticity	Rat Hippocampal Slices	1 μΜ	Dampened the effects of CPA on Schaffer collateral LTP.[15]
Neuroprotection (In Vitro)	R28 Retinal Cells	25 μΜ	Protected against glutamate-induced ferroptosis.[16]
Neuroprotection (In Vivo)	Rat Model of Vascular Dementia	Intracerebroventricular Injection	Reduced hippocampal apoptosis and rescued memory deficits.[6][17][18]

| Anti-inflammatory (In Vivo) | Mouse Endotoxemia Model | 2 mg/kg (i.p.) | Reversed LPS-induced left ventricular depression.[19] |

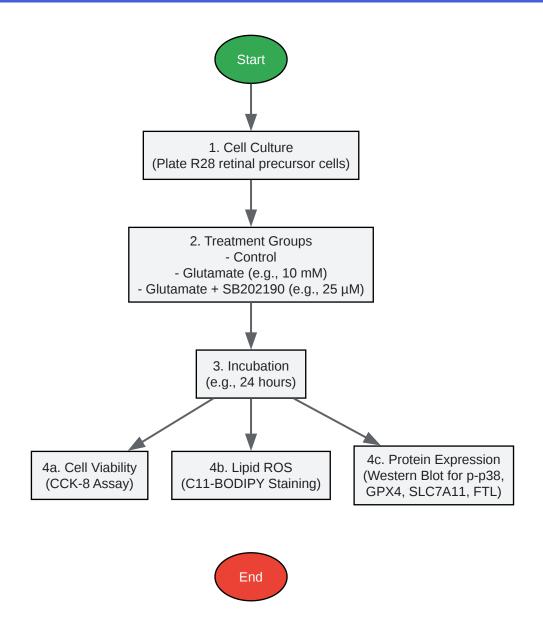
Signaling Pathways

Visualizing the signaling cascades affected by **SB 202190** is crucial for understanding its biological impact.









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